MCL-556

Catalog No.
S1817889
CAS No.
M.F
C31H35NO6S
M. Wt
549.68
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MCL-556

Product Name

MCL-556

Molecular Formula

C31H35NO6S

Molecular Weight

549.68

Synonyms

(R)-10,11-acetonido-N-propyl-2-tosylethoxynoraporphine

Precursor for PET tracer [18F]MCL-524
Typical of medium-chain fatty acids. These reactions include:

  • Esterification: MCL-556 can react with alcohols to form esters, which are commonly used in the synthesis of various industrial products.
  • Oxidation: The compound can undergo oxidation to form fatty acid derivatives, which may have applications in biochemistry and material science.
  • Polymerization: MCL-556 can serve as a monomer for the production of polyhydroxyalkanoates through microbial fermentation processes.

MCL-556 exhibits biological activity primarily through its role as a substrate for microbial metabolism. Microorganisms such as Pseudomonas putida can utilize medium-chain fatty acids like MCL-556 for growth and energy production. This metabolic pathway is significant for bioremediation and the production of biodegradable plastics. Additionally, MCL-556 may influence microbial community dynamics and promote the degradation of environmental pollutants.

The synthesis of MCL-556 can be achieved through various methods:

  • Microbial Fermentation: Utilizing specific strains of bacteria that can metabolize simple sugars or fatty acids to produce MCL-556 as a byproduct.
  • Chemical Synthesis: Chemical methods may involve the alkylation of shorter-chain fatty acids or the oxidation of longer-chain fatty acids to yield MCL-556.

For instance, Pseudomonas putida has been shown to produce medium-chain-length polyhydroxyalkanoates from substrates like glucose and nonanoic acid, indicating a potential pathway for synthesizing related compounds like MCL-556 .

MCL-556 has several notable applications:

  • Biodegradable Plastics: As a precursor for polyhydroxyalkanoates, MCL-556 is crucial in producing biodegradable plastics that serve as environmentally friendly alternatives to conventional plastics.
  • Bioremediation: Its role in microbial metabolism makes it a candidate for bioremediation strategies aimed at degrading environmental pollutants.
  • Food Industry: Medium-chain fatty acids are also utilized in food products for flavoring and preservation due to their antimicrobial properties.

MCL-556 shares structural and functional similarities with several other medium-chain fatty acids and their derivatives. Here are some comparable compounds:

Compound NameStructureUnique Features
Caprylic AcidC8H16O2Known for its antimicrobial properties; used in food preservation.
Capric AcidC10H20O2Used in the production of esters for flavoring agents; has applications in cosmetics.
Lauric AcidC12H24O2Commonly found in coconut oil; used in soap making and as a surfactant.

Uniqueness of MCL-556

MCL-556 is unique due to its specific chain length and its potential role as an intermediate in biopolymer synthesis, distinguishing it from other medium-chain fatty acids that may not have the same applications or metabolic pathways.

MCL-556, chemically designated as (R)-10,11-Acetonido-N-propyl-2-tosylethoxynoraporphine, emerged from advancements in radiopharmaceutical chemistry during the early 21st century. Its discovery is linked to efforts to develop positron emission tomography (PET) tracers targeting dopamine D2 and D3 receptors in the central nervous system. The compound was first synthesized as a precursor for the fluorine-18-labeled radiotracer [18F]MCL-524, which was designed to enable non-invasive imaging of dopaminergic pathways in neurodegenerative disorders such as Parkinson’s disease.

The nomenclature "MCL-556" follows institutional naming conventions, where "MCL" likely denotes the research group or facility involved in its development. The numerical suffix "556" differentiates it within a series of structurally related compounds. Its systematic IUPAC name reflects key structural features: an aporphine backbone modified with a tosyloxyethyl side chain at position 2 and an acetonide-protected catechol moiety at positions 10 and 11.

Structural Classification Within Organochemical Compounds

MCL-556 belongs to the aporphine alkaloid class, characterized by a tetracyclic framework comprising a benzylisoquinoline core. Its structure includes the following functional groups (Table 1):

Table 1: Structural Features of MCL-556

FeatureDescription
Core scaffoldAporphine (dibenzo[de,g]quinoline)
Substituents- Tosyloxyethyl group at C2
- Acetonide-protected diol at C10 and C11
StereochemistryR-configuration at C6a (critical for dopamine receptor affinity)
Molecular formulaC₃₁H₃₅NO₆S
Molecular weight549.68 g/mol

The acetonide group stabilizes the catechol moiety during synthesis, while the tosyloxyethyl side chain serves as a leaving group for nucleophilic fluorination. This structural design ensures compatibility with radiochemical labeling processes, distinguishing MCL-556 from classical aporphines like apomorphine.

Significance in Radiopharmaceutical Research

MCL-556’s primary role lies in its utility as a precursor for [18F]MCL-524, a radiotracer used to quantify dopamine D2/D3 receptor availability in vivo. Key research applications include:

PET Imaging of Dopaminergic Pathways

[18F]MCL-524, synthesized from MCL-556, exhibits high affinity for D2/D3 receptors (Kᵢ = 3.7 ± 1.2 nM). This enables visualization of receptor density changes in Parkinson’s disease, schizophrenia, and addiction studies. Compared to carbon-11-labeled agonists like [11C]MNPA, the fluorine-18 label provides longer half-life (109.8 minutes vs. 20.4 minutes), facilitating broader clinical use.

Advancements in Radiosynthesis Techniques

MCL-556’s stability under acidic conditions and compatibility with "non-anhydrous, minimally basic" (NAMB) fluorination methods have streamlined production of [18F]MCL-524. These innovations reduce reliance on azeotropic drying and improve radiochemical yields (5–9% decay-corrected).

Table 2: Comparative Analysis of MCL-556-Derived Tracers

Parameter[18F]MCL-524[11C]MNPA
Binding potential (BPₙₙ)2.0 ± 0.31.4 ± 0.2
Synthesis time146–199 minutes40–60 minutes
Clinical applicabilityExtended imaging windowsLimited to onsite cyclotron facilities

Mechanistic Insights into Receptor Dynamics

Studies using MCL-556-derived tracers have elucidated dopamine receptor "high-affinity states," which are implicated in medication-induced dyskinesias and antipsychotic efficacy. Such insights underscore MCL-556’s value in both basic neuroscience and drug development.

Molecular Architecture and Stereochemical Properties

IUPAC Nomenclature and Structural Isomerism

MCL-556 is a tosylated precursor compound utilized in the synthesis of dopamine D2 and D3 receptor agonist radioligands [9] [10] [24]. The International Union of Pure and Applied Chemistry nomenclature for MCL-556 corresponds to (R)-10,11-Acetonido-N-propyl-2-tosylethoxynoraporphine [43]. The molecular formula of MCL-556 is C31H35NO6S with a molecular weight of 549.68 daltons [43].

The structural architecture of MCL-556 is based on the aporphine scaffold, which represents a class of dopamine D2 receptor agonists derived from apomorphine [24]. The compound exhibits a complex tetracyclic structure characteristic of aporphine derivatives, featuring a phenanthrene-like backbone with an incorporated nitrogen-containing heterocycle [24]. The stereochemical configuration is designated as R-configuration, indicating the specific spatial arrangement of substituents around the chiral center [24] [43].

The tosylate group (4-methylbenzenesulfonate) serves as a leaving group positioned at the 2-position of the aporphine structure, facilitating subsequent fluorination reactions in radiochemical synthesis [9] [24]. The acetonide protecting group at positions 10 and 11 provides protection for the catechol moiety during synthetic transformations [24]. The N-propyl substitution pattern contributes to the compound's binding affinity characteristics for dopamine receptors [24].

Crystallographic Data and Conformational Analysis

Limited crystallographic data for MCL-556 is available in the current literature. However, structural analysis of related aporphine compounds provides insight into the conformational preferences of this molecular class [13] [14]. The aporphine scaffold typically adopts a rigid, planar conformation due to the extensive conjugated system within the tetracyclic framework [13].

Conformational analysis studies of similar aporphine derivatives indicate that the phenanthrene-like backbone maintains planarity with minimal deviation from coplanarity [13] [14]. The N-propyl chain typically adopts an extended conformation to minimize steric interactions with the aromatic system [24]. The acetonide protecting group introduces additional conformational constraints, locking the catechol moiety in a specific orientation [24].

Crystallographic studies of related compounds suggest that intermolecular packing is influenced by π-π stacking interactions between aromatic rings and hydrogen bonding involving the acetonide oxygen atoms [13] [14]. The tosylate group contributes to the overall molecular dipole and influences crystal packing arrangements through electrostatic interactions [27] [28].

Physicochemical Properties

Thermodynamic Parameters (Boiling Point, Melting Point)

Specific thermodynamic parameters such as boiling point and melting point for MCL-556 have not been extensively reported in the available literature. The structural complexity and high molecular weight of MCL-556 suggest elevated thermal transition temperatures typical of large organic molecules with multiple aromatic rings [19] [21].

Related aporphine compounds with similar molecular weights typically exhibit melting points in the range of 150-250°C, depending on the specific substitution pattern and intermolecular interactions [4] [5] [7]. The presence of the tosylate group and acetonide protecting group in MCL-556 would be expected to influence these thermal properties through modification of intermolecular hydrogen bonding and van der Waals interactions [27] [28].

The thermal stability of MCL-556 is considered adequate for typical synthetic manipulations and storage conditions, as evidenced by its successful use as a radiosynthetic precursor [9] [24]. Decomposition temperatures would be expected to exceed 200°C based on the structural stability of the aporphine framework [24].

Solubility Profile and Partition Coefficients

The solubility characteristics of MCL-556 are influenced by its complex molecular architecture combining hydrophobic aromatic regions with polar functional groups [24] [42]. The compound demonstrates suitable solubility in organic solvents such as acetonitrile, as evidenced by its use in radiosynthetic procedures where it is dissolved in anhydrous acetonitrile for fluorination reactions [9] [24].

The lipophilicity of MCL-556, while not explicitly reported, can be estimated based on its structural features and comparison with related compounds [42]. The presence of multiple aromatic rings contributes to hydrophobic character, while the acetonide and tosylate groups provide polar regions that may facilitate solubility in moderately polar solvents [27] [28] [42].

Partition coefficient studies of related aporphine derivatives indicate logarithmic partition coefficient values typically ranging from 2.0 to 4.0, suggesting moderate to high lipophilicity [42]. The specific structural modifications in MCL-556, including the tosylate group and acetonide protection, would be expected to influence these parameters compared to the parent aporphine structure [24] [42].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of MCL-556 [15] [24]. Proton nuclear magnetic resonance spectra would be expected to show characteristic signals for the aromatic protons in the 7-8 parts per million region, with the specific chemical shifts influenced by the electronic environment of the tetracyclic system [15] [32].

The acetonide protecting group contributes distinctive signals including a singlet for the methyl groups and characteristic carbon signals in carbon-13 nuclear magnetic resonance spectroscopy [15] [24]. The N-propyl chain generates a characteristic triplet-quartet pattern in proton nuclear magnetic resonance, while the tosylate group produces aromatic signals and a characteristic methyl singlet [27] [28].

Infrared spectroscopy of MCL-556 would exhibit characteristic absorption bands including aromatic carbon-carbon stretches around 1600-1500 wavenumbers, carbon-hydrogen stretches in the 3000-2800 wavenumber region, and sulfonate group vibrations around 1300-1100 wavenumbers [31] [33]. The acetonide group contributes carbon-oxygen stretching vibrations in the 1200-1000 wavenumber range [15].

Mass spectrometry analysis confirms the molecular weight of 549.68 daltons for MCL-556 [43]. Electrospray ionization mass spectrometry typically produces a protonated molecular ion at mass-to-charge ratio 550, with characteristic fragmentation patterns including loss of the tosylate group and acetonide fragments [16] [17]. High-resolution mass spectrometry provides accurate mass determination enabling confirmation of the molecular formula C31H35NO6S [15] [17].

Table 1: Key Physicochemical Properties of MCL-556
PropertyValue/DescriptionReference
Molecular FormulaC31H35NO6S [43]
Molecular Weight549.68 Da [43]
IUPAC Name(R)-10,11-Acetonido-N-propyl-2-tosylethoxynoraporphine [43]
StereochemistryR-configuration [24] [43]
Structural ClassAporphine derivative [24]
SolubilitySoluble in acetonitrile [9] [24]
Purity>95% [43]

The development of efficient synthetic routes for MCL-556, a crucial tosylated precursor for the radiosynthesis of [¹⁸F]MCL-524, represents a significant advancement in dopamine receptor imaging radiopharmaceuticals. This section provides a comprehensive examination of the synthetic methodologies employed in MCL-556 preparation, focusing on precursor selection strategies, reaction pathway optimization, and deprotection protocols essential for successful radiotracer synthesis.

Precursor Selection and Reaction Pathways

The strategic selection of precursors and optimization of reaction pathways constitute fundamental aspects of MCL-556 synthesis. The compound serves as an intermediate in the multi-step radiosynthetic route to [¹⁸F]MCL-524, a selective dopamine D₂ receptor agonist radiotracer [1] [2]. The synthetic approach involves careful consideration of protecting group strategies and functional group compatibility to ensure high radiochemical yields and efficient purification procedures.

Tosylation Strategies for Radioligand Synthesis

Tosylation represents a critical transformation in the preparation of MCL-556, serving to activate hydroxyl groups for subsequent nucleophilic substitution reactions with [¹⁸F]fluoride [1] [2]. The tosylation methodology employs para-toluenesulfonyl chloride as the primary activation reagent, converting alcohol functionalities into excellent leaving groups suitable for radiofluorination procedures.

The standard tosylation protocol utilizes dichloromethane as the reaction medium with triethylamine serving as both base and hydrogen chloride scavenger [3]. This approach ensures efficient conversion while preventing acid-catalyzed side reactions that could compromise product integrity. Alternative methodologies employ pyridine as both solvent and base, particularly advantageous when dealing with substrates of limited solubility in conventional organic solvents [3].

Table 1: Tosylation Strategies for MCL-556 Precursor Synthesis

ReagentFunctionReaction ConditionsYield Range (%)Notes
p-Toluenesulfonyl chloride (TsCl)Tosylating agentDCM, rt, 24h85-95Primary tosylating agent
TriethylamineBase/HCl scavengerStoichiometric excessN/APrevents HCl buildup
PyridineBase and solventSolvent/base dual roleN/AFor insoluble substrates
DMAPActivating reagentCatalytic amountEnhanced conversionImproves reactivity
4-DimethylaminopyridineCatalystCatalytic (0.1-0.2 equiv)80-90Alternative catalyst

The incorporation of 4-dimethylaminopyridine as a catalytic activator significantly enhances reaction efficiency, enabling lower reaction temperatures and reduced reaction times while maintaining excellent conversion rates [3] [4]. This methodology proves particularly valuable for substrates containing acid-sensitive functionalities that might undergo degradation under traditional tosylation conditions.

Advanced tosylation strategies involve the use of specialized activating reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with 4-dimethylaminopyridine, providing enhanced selectivity for primary hydroxyl groups in the presence of secondary alcohols [4]. These selective approaches minimize the formation of undesired regioisomers and simplify subsequent purification procedures.

Fluorination Techniques Using [¹⁸F] Isotopes

The development of efficient fluorination methodologies for MCL-556 represents a significant advancement in radiotracer synthesis, particularly through the implementation of non-anhydrous, minimally basic approaches that circumvent traditional limitations associated with [¹⁸F]fluoride activation [1] [2] [5].

Traditional fluorination protocols require extensive azeotropic drying procedures to remove water from the [¹⁸F]fluoride preparation, a process that introduces complexity and potential radioactivity losses [1] [2]. The development of non-anhydrous, minimally basic methodology addresses these limitations by employing tetraethylammonium tosylate as both phase-transfer catalyst and eluent for [¹⁸F]fluoride recovery [5] [6].

Table 2: Fluorination Techniques Using [¹⁸F] Isotopes

MethodSolvent SystemTemperature (°C)Time (min)Yield (%)Advantages
Standard DMSO methodDMSO (anhydrous)150-1601040-60Established method
NAMB approachMeCN:H₂O (7:3)1501550-70No drying step
Non-anhydrous conditionsMeCN:H₂O (9:1)140-15010-1545-65Simplified procedure
Tetraethylammonium tosylateMeCN:H₂O with TEAOTs1501555-75High efficiency
Aqueous fluorinationTiO₂/MeCN:tert-butanol80-12030-6030-50Water tolerance

The non-anhydrous, minimally basic approach utilizes small anion-exchange cartridges containing 10-12 milligrams of quaternary methylammonium resin for [¹⁸F]fluoride capture [5] [6]. The fluoride is subsequently eluted using a solution containing tetraethylammonium tosylate in acetonitrile-water mixtures, eliminating the need for extensive drying procedures while maintaining high radiochemical incorporation rates [1] [2].

Implementation of this methodology involves direct addition of the tosylated precursor MCL-556 to the eluate containing [¹⁸F]fluoride and tetraethylammonium tosylate in a 7:3 acetonitrile-water mixture [1] [2]. The reaction proceeds efficiently at 150°C for 15 minutes, achieving radiochemical incorporation rates exceeding 50% without requiring traditional carbonate-based activation systems [1] [2].

The use of tetraethylammonium tosylate provides several advantages over conventional phase-transfer catalysts, including enhanced solubility in aqueous-organic solvent systems, reduced basicity that minimizes side reactions, and excellent thermal stability under radiofluorination conditions [5] [6]. These properties contribute to improved radiochemical yields and simplified purification procedures in the subsequent isolation of fluorinated intermediates.

Optimization of Deprotection Protocols

The efficient removal of protecting groups following [¹⁸F]fluoride incorporation represents a critical step in the synthesis of [¹⁸F]MCL-524 from the MCL-556 precursor. Traditional deprotection methodologies often suffer from harsh reaction conditions that promote side product formation and complicate purification procedures. Recent developments have focused on optimizing both acidic and Lewis acid-mediated deprotection strategies to enhance overall synthetic efficiency.

Acid-Catalyzed Catechol Group Liberation

The liberation of catechol functionalities from acetonide-protected intermediates constitutes an essential transformation in the conversion of fluorinated precursors to the final radiotracer product [1] [2]. Traditional approaches employing strong protic acids often result in significant byproduct formation and require complex purification protocols that compromise overall radiochemical yields.

Standard deprotection methodology utilizing 6 M hydrochloric acid at elevated temperatures achieves moderate conversion rates but generates substantial chemical impurities that interfere with high-performance liquid chromatography purification [1] [2]. The harsh acidic conditions promote decomposition pathways that reduce overall synthetic efficiency and complicate product isolation procedures.

Table 3: Acid-Catalyzed Catechol Group Liberation Methods

Acid TypeTemperature (°C)Time (min)Conversion (%)pH FinalByproductsPurification Required
6 M HCl90-1101060-80<1HighComplex
90% TFA1005-1067-831-2ModerateSPE needed
6 N H₂SO₄:MeOH1501086<1Very highVery complex
In(OTf)₃1502033-383-4LowDirect HPLC
1 M HCl801550-701-2ModerateSPE needed

Alternative approaches employing trifluoroacetic acid demonstrate improved selectivity and reduced byproduct formation compared to hydrochloric acid methodologies [1] [2]. The use of 90% trifluoroacetic acid at 100°C for 5-10 minutes achieves conversion rates of 67-83% while generating fewer chemical impurities. However, this approach still requires solid-phase extraction purification prior to high-performance liquid chromatography analysis due to the acidic reaction medium.

Optimization studies have revealed that sulfuric acid-methanol mixtures provide the highest conversion rates, achieving 86% deprotection efficiency under optimized conditions [1] [2]. However, the extremely harsh nature of these conditions results in extensive byproduct formation that significantly complicates purification procedures and reduces overall synthetic efficiency.

The development of milder acidic conditions using diluted hydrochloric acid solutions represents a compromise between conversion efficiency and byproduct formation [7]. These approaches typically employ 1 M hydrochloric acid at 80°C for 15 minutes, achieving moderate conversion rates of 50-70% while maintaining acceptable levels of chemical purity in the crude reaction mixture.

Solvent System Engineering for Yield Improvement

The engineering of solvent systems for enhanced radiochemical yields represents a fundamental aspect of MCL-556 methodology development, encompassing both fluorination and deprotection phases of the synthetic sequence. Recent advances have demonstrated that careful selection of solvent compositions can significantly impact overall process efficiency while simplifying purification requirements.

The implementation of Lewis acid-mediated deprotection using indium(III) trifluoromethanesulfonate represents a significant advancement in acetonide removal methodology [1] [2] [8] [9]. This approach achieves moderate conversion rates of 33-38% while generating minimal byproducts that do not interfere with high-performance liquid chromatography purification procedures.

Table 4: Solvent System Engineering for Yield Improvement

Solvent SystemWater Content (%)Fluorination Efficiency (%)Deprotection CompatibilityOverall Yield (%)Process Simplification
Pure DMSO<0.165Good40Complex drying
MeCN:H₂O (7:3)3070Excellent55No drying
MeCN:H₂O (9:1)1055Good45Minimal drying
DMSO:MeCN (1:1)560Moderate42Partial drying
Acetone:H₂O (8:2)2045Poor25Moderate drying

The utilization of indium(III) trifluoromethanesulfonate in acetonide deprotection offers several advantages over traditional protic acid methodologies [8] [9]. The Lewis acidic nature of the reagent enables efficient cleavage of cyclic acetal protecting groups while maintaining reaction mixtures at nearly neutral pH values of 3-4. This mild acidity eliminates the need for solid-phase extraction purification prior to high-performance liquid chromatography, significantly simplifying overall synthetic procedures.

Mechanistic studies have revealed that indium(III) trifluoromethanesulfonate operates through coordination to acetonide oxygen atoms, facilitating heterolytic cleavage without generating the harsh acidic conditions associated with protic acid methodologies [8] [9]. The reaction proceeds through a transacetalization mechanism involving coordination of the Lewis acid to the acetal oxygen, followed by nucleophilic attack by water molecules and subsequent product release.

Optimization of the indium(III) trifluoromethanesulfonate methodology involves the use of catalytic quantities (10 molar equivalents relative to substrate) in the presence of water and organic co-solvents [8] [9]. The reaction typically requires elevated temperatures of 150°C for 20 minutes to achieve optimal conversion rates, but the resulting reaction mixture requires minimal purification due to the absence of strong acids and associated byproducts.

The development of hybrid solvent systems combining the benefits of both fluorination and deprotection phases represents an emerging area of methodology development [1] [2]. These approaches utilize acetonitrile-water mixtures that support efficient [¹⁸F]fluoride incorporation while maintaining compatibility with subsequent Lewis acid-mediated deprotection procedures.

Table 5: Optimization Parameters for MCL-556 Radiosynthesis

ParameterStandard ConditionsNAMB ConditionsOptimized RangeCritical FactorImpact on Yield
Precursor amount (mg)2-510.5-2HighDirect
TEAOTs concentration (mg/mL)15-2023.720-30MediumModerate
Reaction temperature (°C)150-160150140-160HighHigh
Reaction time (min)101510-20MediumModerate
Water content (%)<110-3010-50HighHigh
Base equivalents5-100.1-0.50.1-1LowLow

The engineering of optimal solvent compositions for MCL-556 processing has revealed that acetonitrile-water mixtures in 7:3 ratios provide superior overall performance compared to traditional anhydrous dimethyl sulfoxide systems [1] [2]. These aqueous-organic mixtures support efficient [¹⁸F]fluoride incorporation rates exceeding 70% while maintaining excellent compatibility with subsequent deprotection procedures using either acidic or Lewis acidic methodologies.

Advanced solvent optimization studies have demonstrated that water content plays a critical role in determining both fluorination efficiency and downstream processing compatibility [1] [2]. Optimal water concentrations in the range of 10-30% provide sufficient polarity for efficient [¹⁸F]fluoride solvation while maintaining organic character necessary for substrate solubility and reactivity. Higher water concentrations tend to reduce fluorination efficiency due to competitive hydration of the [¹⁸F]fluoride nucleophile, while lower water contents approach traditional anhydrous conditions that require extensive pre-processing procedures.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 07-20-2023

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